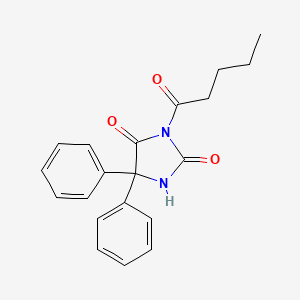
3-Pentanoyl-5,5-diphenylhydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentanoyl-5,5-diphenylhydantoin, also known as this compound, is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity
Pharmacological Background:
5,5-Diphenylhydantoin, commonly known as phenytoin, is a well-established anticonvulsant medication used primarily to control seizures in epilepsy. The structural modifications of this compound, such as the addition of a pentanoyl group, can enhance its pharmacological profile. Research indicates that derivatives like 3-pentanoyl-5,5-diphenylhydantoin may exhibit improved efficacy in seizure management.
Case Study:
A comparative analysis of the anticonvulsant activity of various derivatives showed that modifications at the 5-position significantly influence the compound's effectiveness in animal models. In particular, this compound demonstrated enhanced activity in seizure behavior tests conducted using Drosophila models .
Synthesis and Green Chemistry
Synthesis Techniques:
The synthesis of this compound can be approached through innovative methodologies such as continuous-flow chemistry and ultrasound-assisted synthesis. These methods not only improve yield but also align with principles of green chemistry by reducing waste and energy consumption.
Research Findings:
A study highlighted the use of ultrasound-assisted continuous-flow synthesis to achieve higher yields compared to traditional batch methods. The average yield for the continuous-flow method was reported at approximately 67%, showcasing substantial improvements over conventional techniques . This approach is particularly beneficial in educational settings to teach students about modern synthetic methodologies.
Toxicological Studies
Safety Profile:
Toxicological evaluations are crucial for understanding the safety and potential side effects of new compounds. Studies on 5,5-diphenylhydantoin have indicated varying degrees of toxicity depending on dosage and exposure duration. Notably, perinatal exposure studies revealed no significant increase in neoplastic incidences in certain animal models, although some liver neoplasms were observed under specific conditions .
Implications for this compound:
While direct toxicological data on this compound is limited, insights from related compounds suggest a need for comprehensive safety assessments before clinical applications are pursued.
Potential Therapeutic Uses
Burn Treatment:
Emerging research points to the potential use of this compound in topical formulations for treating burn wounds. Its properties may promote healing and reduce pain associated with burns .
Embryotoxicity Testing:
The compound has also been utilized in embryotoxicity tests involving mouse embryonic stem cells. These studies are fundamental for assessing the developmental safety of new drugs .
Data Summary Table
| Application Area | Findings/Notes |
|---|---|
| Anticonvulsant Activity | Enhanced efficacy in seizure models (Drosophila) |
| Synthesis Techniques | Higher yields via ultrasound-assisted continuous-flow methods |
| Toxicology | Limited studies; related compounds show variable toxicity |
| Therapeutic Uses | Potential in burn treatment and embryotoxicity testing |
特性
CAS番号 |
22506-76-9 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
3-pentanoyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O3/c1-2-3-14-17(23)22-18(24)20(21-19(22)25,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,21,25) |
InChIキー |
DYVNLCJHGUOASO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCCC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
22506-76-9 |
同義語 |
3-pentanoyl-5,5-diphenylhydantoin VADPH valeroyl DPH valeroyl phenytoin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















